molecular formula C25H34N4O2S B2698898 1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898460-47-4

1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2698898
M. Wt: 454.63
InChI Key: KGGBLMHYBUUTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C25H34N4O2S and its molecular weight is 454.63. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has been studied for its potential antitumor properties. A study by Rivalle et al. (1983) explored new modifications on similar compounds, showing important antitumor properties. These modifications were performed on the side chain or on the intercalating heterocycle. However, the evaluation of all new compounds showed no significant increase of in vitro cytotoxicity and percent ILS on the L1210 leukemia system compared to the model compounds (Rivalle et al., 1983).

Antimycobacterial Activity

The compound has also been evaluated for antimycobacterial activity. Kantevari et al. (2011) synthesized substituted pyridines and dihydro-6H-quinolin-5-ones, which were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Among the 48 compounds screened, six compounds showed promising antitubercular agents, demonstrating the potential of such compounds in antimycobacterial research (Kantevari et al., 2011).

Antioxidant and Antimicrobial Activities

Research by Chandrashekaraiah et al. (2014) explored the synthesis of pyrimidine-azitidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities. This research highlights the compound's potential in developing antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).

Anticoagulant Activity

Potapov et al. (2021) conducted a study on compounds containing a pyrimidinone moiety, finding that some exhibited inhibitory activity against blood coagulation factors Xa and XIa. This suggests the potential use of such compounds in anticoagulant therapy (Potapov et al., 2021).

properties

IUPAC Name

1-[3-(diethylamino)propyl]-4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S/c1-3-27(4-2)15-9-17-29-22-14-7-12-20(22)24(26-25(29)31)32-18-23(30)28-16-8-11-19-10-5-6-13-21(19)28/h5-6,10,13H,3-4,7-9,11-12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGBLMHYBUUTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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